

# N-acetyl-4-S-cysteaminyphenol structure and melanin precursor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: N-acetyl-4-S-cysteaminyphenol

CAS No.: 91281-32-2

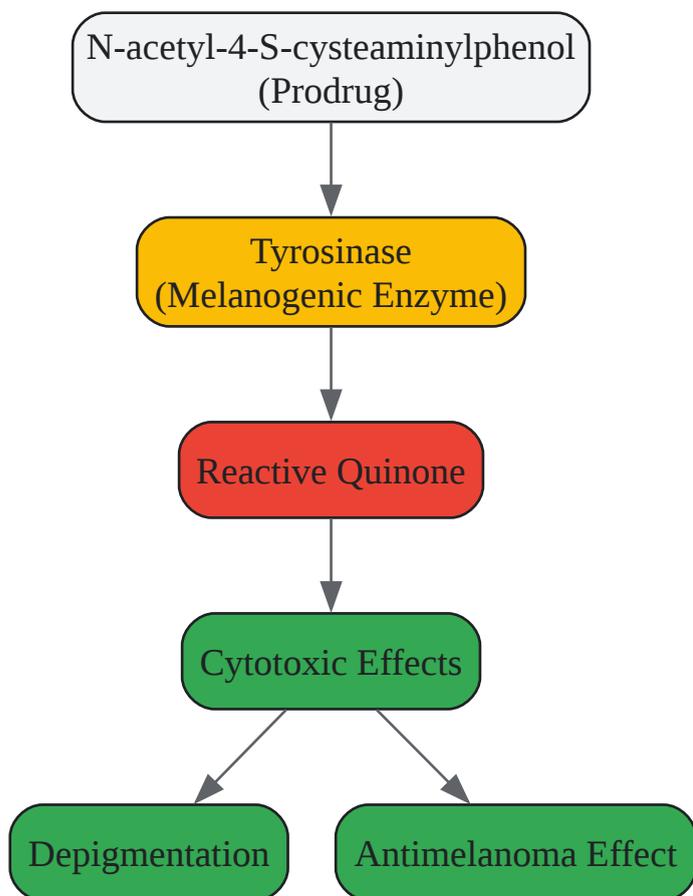
Cat. No.: S588136

[Get Quote](#)

## Mechanism of Action as a Melanin Precursor

**N-acetyl-4-S-cysteaminyphenol** is designed to exploit the melanin synthesis pathway. Its mechanism involves two primary outcomes: **depigmentation** and **selective melanocytotoxicity**.

The compound's journey from a prodrug to a cytotoxic agent is driven by the key enzyme in melanogenesis, as illustrated below:



[Click to download full resolution via product page](#)

- **Selective Activation:** The compound acts as a tyrosinase substrate. It is selectively taken up and metabolized by melanin-producing cells (melanocytes) and melanoma cells that have high tyrosinase activity [1] [2] [3].
- **Cytotoxic Conversion:** Upon entering the melanocyte, tyrosinase catalyzes the oxidation of **N-acetyl-4-S-cysteaminylphenol**, converting it into reactive quinone compounds [2]. These quinones act as alkylating agents within the cell [2].
- **Cellular Damage:** The reactive metabolites generate cytotoxic products within the cell, leading to:
  - **Swelling of cellular organelles** and **cytoplasmic vacuolation** [4].
  - **Aggregation of melanin granules** and **nuclear condensation** [4].
  - **Progressive destruction** of functioning melanocytes, ultimately causing cell necrosis [4].
- **Therapeutic Outcomes:**
  - **Depigmentation:** The specific killing of active melanocytes results in a loss of skin pigment, which is useful for treating conditions like melasma [1].
  - **Antimelanoma Effect:** The same mechanism selectively targets and kills malignant melanoma cells, which are derived from melanocytes [2] [3].

## Key Experimental Data and Efficacy

The following table summarizes quantitative findings from preclinical and clinical studies:

Study Model / Application	Dosage/Concentration	Key Efficacy Findings
---------------------------	----------------------	-----------------------

| **Human Melasma** [1] | 4% topical oil-in-water emulsion | **99%** of patients showed improvement:

- **8%** complete loss of lesions
- **66%** marked improvement
- **25%** moderate improvement | | **B16F10 Murine Melanoma (in vivo)** [2] [3] | Not specified | Significant growth inhibition of subcutaneous tumors and reduction of lung colonies. | | **Selective Cytotoxicity (in vivo)** [4] | Intraperitoneal injection | Visible morphological changes in melanocytes within **4 hours**; caused **98% depigmentation** of black mouse hair follicles. |

## Key Experimental Protocols

Here are the methodologies for key experiments cited in the search results:

- **Human Trial for Depigmenting Efficacy** [1]
  - **Subjects:** 12 patients with melanoderma (melasma).
  - **Formulation:** A 4% concentration of **N-acetyl-4-S-cysteaminyphenol** was prepared in an oil-in-water emulsion base.
  - **Application:** Subjects applied the formulation topically on the affected skin daily.
  - **Assessment:** Efficacy was evaluated based on the degree of improvement in melasma lesions, categorized as "complete loss," "marked improvement," or "moderate improvement." The evaluation was conducted retrospectively.
  - **Timeline:** Visible depigmentation was observed within 2 to 4 weeks of daily application.
- **In Vivo Assessment of Antimelanoma Effect and Biodistribution** [2]
  - **Animal Model:** C57BL mice were inoculated with B16F10 murine melanoma cells (subcutaneous transplants or lung colonies).
  - **Test Article:** 14C-labeled **N-acetyl-4-S-cysteaminyphenol** was synthesized for tracking purposes.
  - **Dosing:** The radiolabeled compound was administered to the melanoma-bearing mice.

- **Biodistribution Analysis:** The accumulation of radioactivity in melanoma tissues versus other tissues was measured to determine selectivity.
- **Combination Therapy:** The in vivo and in vitro antimelanoma effect of combining the compound with buthionine sulfoximine (a glutathione-depleting agent) was tested.
- **In Vivo Protocol for Selective Melanocytotoxicity [4]**
  - **Animal Model:** Black mice.
  - **Administration:** Intraperitoneal injection of the compound.
  - **Observation Timeline:** Hair follicle melanocytes were observed just 4 hours post-injection for initial changes.
  - **Histological Analysis:** Light and electron microscopy were used to observe progressive cellular damage, including organelle swelling, nuclear condensation, and cytoplasmic vacuolation.

## Important Research Findings

- **Superior Stability and Skin Tolerance:** Compared to the conventional depigmenting agent hydroquinone, **N-acetyl-4-S-cysteaminyphenol** is reported to be more stable in formulations and less irritating to the skin [1].
- **Therapeutic Enhancement:** The antimelanoma effect of this compound can be significantly enhanced when combined with **buthionine sulfoximine (BSO)**, which depletes cellular glutathione levels. This combination increases oxidative stress and chemosensitivity in melanoma cells [2].
- **Structural Advantage:** The N-acetyl derivative was developed to improve water solubility over its parent compound, 4-S-cysteaminyphenol, making it more suitable for drug development [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. N-acetyl-4-S-cysteaminyphenol as a new type of ... [pubmed.ncbi.nlm.nih.gov]
2. Selective in vivo accumulation of N-acetyl-4-S ... [pubmed.ncbi.nlm.nih.gov]
3. The in vivo antimelanoma effect of 4-S-cysteaminyphenol ... [pubmed.ncbi.nlm.nih.gov]

4. N-Acetyl-4-S-cysteaminyphenol (Synonyms: N-Ac-4-S-CAP) [medchemexpress.com]

To cite this document: Smolecule. [N-acetyl-4-S-cysteaminyphenol structure and melanin precursor]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b588136#n-acetyl-4-s-cysteaminyphenol-structure-and-melanin-precursor]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com